5-methoxy-2H-isoquinolin-1-one
Overview
Description
5-Methoxy-2H-isoquinolin-1-one is a nitrogen-containing heterocyclic compound with the molecular formula C10H9NO2. It is a derivative of isoquinolinone, characterized by the presence of a methoxy group at the 5-position. This compound is of significant interest due to its versatile biological and physiological activities, making it a valuable synthetic block in organic chemistry .
Mechanism of Action
Target of Action
Isoquinolones, the class of compounds to which it belongs, are known to have versatile biological and physiological activities .
Biochemical Pathways
Isoquinolones are synthesized through inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners . This process involves the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Result of Action
Isoquinolones are known to have versatile biological and physiological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 5-methoxy-2H-isoquinolin-1-one in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
The compound is thought to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is thought to interact with various transporters or binding proteins, which could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2H-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclocondensation of benzamide derivatives with functionalized arenes in the presence of alkynes or C2 synthons. This method utilizes a [4 + 2] annulation protocol, which is efficient and atom-economical . Another method involves the intramolecular cyclization of alkyne-tethered benzamides, which can be catalyzed by transition metals or conducted under metal-free conditions using hypervalent iodine reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolinones, dihydroisoquinolinones, and quinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
5-Methoxy-2H-isoquinolin-1-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogs.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-1-one: The parent compound without the methoxy group.
4-Hydroxy-2-quinolone: A structurally related compound with a hydroxyl group at the 4-position.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: A reduced form of isoquinoline with a methyl group at the 2-position.
Uniqueness
5-Methoxy-2H-isoquinolin-1-one is unique due to the presence of the methoxy group at the 5-position, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methoxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMZAUBSBUCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358979 | |
Record name | 5-methoxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118313-35-2 | |
Record name | 5-methoxy-2H-isoquinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PD 128763 interact with its target and what are the downstream effects?
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